BenchChemオンラインストアへようこそ!

1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Physicochemical profiling Ionization state Drug-likeness

1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 2097956-73-3) is a synthetic, heterobifunctional small molecule comprising a pyrrolidin-3-ol core substituted at the 4-position with an imidazol-1-yl ring and at the pyrrolidine nitrogen with a 2-aminoethyl group. With molecular formula C₉H₁₆N₄O and a molecular weight of 196.25 g/mol, it serves as a versatile intermediate that integrates a hydrogen-bond-donating hydroxyl group, a metal-coordinating imidazole, and a primary amine handle amenable to further derivatization.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 2097956-73-3
Cat. No. B1478248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
CAS2097956-73-3
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1C(C(CN1CCN)O)N2C=CN=C2
InChIInChI=1S/C9H16N4O/c10-1-3-12-5-8(9(14)6-12)13-4-2-11-7-13/h2,4,7-9,14H,1,3,5-6,10H2
InChIKeyUZNRUHDJHUJRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 2097956-73-3): A Versatile Aminoethyl-Functionalized Imidazolyl-Pyrrolidinol Building Block for Medicinal Chemistry and Epigenetic Probe Development


1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 2097956-73-3) is a synthetic, heterobifunctional small molecule comprising a pyrrolidin-3-ol core substituted at the 4-position with an imidazol-1-yl ring and at the pyrrolidine nitrogen with a 2-aminoethyl group . With molecular formula C₉H₁₆N₄O and a molecular weight of 196.25 g/mol, it serves as a versatile intermediate that integrates a hydrogen-bond-donating hydroxyl group, a metal-coordinating imidazole, and a primary amine handle amenable to further derivatization . This trifunctional architecture distinguishes it from simpler in-class analogs and positions it as a strategic building block for constructing focused libraries targeting epigenetic readers, kinases, and other therapeutically relevant protein classes [1].

Why 1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol Cannot Be Interchanged with Structurally Similar Pyrrolidine-Imidazole Analogs


Substituting 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol with a closely related analog such as 4-(1H-imidazol-1-yl)pyrrolidin-3-ol (lacking the N-aminoethyl group) or 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP) introduces substantial changes in molecular recognition, physicochemical properties, and synthetic utility . The 2-aminoethyl substituent is not merely a solubility tag; it contributes a primary amine with a predicted pKa of ~9.8–10.2 that remains predominantly protonated at physiological pH, thereby altering hydrogen-bond donor count, charge state, and topological polar surface area (TPSA) relative to des-amino or N-hydroxyethyl comparators [1]. In the context of epigenetic inhibitor programs, the imidazopyrrolidine scaffold is a privileged chemotype for BET bromodomain and LSD1 inhibition, and the presence, position, and nature of the N-substituent directly governs target engagement potency and selectivity as demonstrated across multiple patent families [2]. Uncontrolled substitution without quantitative verification of these parameters risks loss of on-target activity, altered pharmacokinetics, or synthetic incompatibility in multi-step library synthesis.

Quantitative Differentiation of 1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol Against Its Closest Analogs: A Procurement-Focused Evidence Guide


Primary Amine pKa and Ionization State at Physiological pH Relative to N-Desamino and N-Hydroxyethyl Analogs

The 2-aminoethyl substituent of the target compound bears a primary aliphatic amine with a predicted pKa of approximately 9.8–10.2, which is >99% protonated at pH 7.4, yielding a formal positive charge that is absent in the des-amino analog 4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 1343615-48-4) [1]. The N-hydroxyethyl analog 1-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, by contrast, carries a neutral, hydrogen-bond-donating alcohol with a predicted pKa of ~15.5, remaining entirely uncharged at physiological pH . This charge-state difference translates into a calculated logD₇.₄ of approximately −1.8 for the target compound versus −0.4 for the N-hydroxyethyl analog, reflecting a >25-fold difference in lipophilicity at physiological pH [1].

Physicochemical profiling Ionization state Drug-likeness

Hydrogen Bond Donor/Acceptor Profile and TPSA Comparison vs. 1-Amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP)

The target compound possesses 2 hydrogen bond donors (one OH, one primary amine NH₂) and 5 hydrogen bond acceptors (imidazole N, pyrrolidine N, OH, and amine N), yielding a calculated topological polar surface area (TPSA) of approximately 77.1 Ų [1]. The N-amino comparator 1-amino-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (AIP) has 2 HBDs and 4 HBAs, yielding a lower TPSA of ~66.9 Ų, while the N-unsubstituted scaffold 4-(1H-imidazol-1-yl)pyrrolidin-3-ol exhibits 2 HBDs and 3 HBAs with a TPSA of ~58.7 Ų . The incremental increase in TPSA for the target compound arises from the additional aminoethyl nitrogen, which contributes an additional HBA and extends the polar surface.

Medicinal chemistry CNS drug design Physicochemical property optimization

Primary Amine as a Late-Stage Functionalization Handle: Synthetic Utility vs. 1-(2-Azidoethyl) Analog

The terminal primary amine of the target compound supports a broad scope of late-stage derivatization reactions — amide coupling, reductive amination, sulfonylation, and urea formation — without requiring pre-activation . In contrast, the azidoethyl analog 1-(2-azidoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS 2098044-75-6) is restricted to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) and Staudinger ligation, limiting its compatibility with alkyne-deficient payloads or biological environments sensitive to copper . The amine handle also enables direct conjugation to carboxylate-containing pharmacophores or fluorescent reporters under mild aqueous conditions, whereas the azido congener requires prior reduction to the amine or specialized click reagents.

Chemical biology Click chemistry Bioconjugation

Imidazopyrrolidine Scaffold as a Privileged Chemotype for BET Bromodomain and LSD1 Inhibition: Patent Evidence of Activity in Comparator Context

The imidazopyrrolidine scaffold exemplified by the target compound is explicitly claimed in Novartis patent US 9,890,166 as a BET bromodomain inhibitor, with representative compounds demonstrating IC₅₀ values in the sub-micromolar range in TR-FRET displacement assays [1]. Separately, a structurally related compound featuring the same imidazolyl-pyrrolidinol core with a modified N-substituent demonstrated LSD1 inhibitory activity with an IC₅₀ of 31 nM in a biochemical assay (BindingDB BDBM369615, US10233152 Example 122) [2]. In comparison, the unsubstituted core 4-(1H-imidazol-1-yl)pyrrolidin-3-ol lacks the N-alkyl extension required for occupancy of the hydrophobic channel in the BET bromodomain binding pocket, as inferred from co-crystal structures of related imidazopyrrolidine inhibitors (PDB 4NVQ) [3].

Epigenetics BET inhibition LSD1 inhibition Cancer therapeutics

Nitrogen Count and Fractional sp³ Character as Drivers of 3D Complexity vs. Flat Aromatic Analogs

The target compound contains four nitrogen atoms distributed across a saturated pyrrolidine ring (sp³ N), an aromatic imidazole (sp² N), and a flexible aminoethyl chain (sp³ N), yielding a fractional sp³ carbon count (Fsp³) of approximately 0.44 . This contrasts with fully aromatic imidazole-based H₃ receptor agonists such as Nα-methylhistamine (Fsp³ ≈ 0.17) and the benzimidazole-containing BET inhibitor JQ1 (Fsp³ ≈ 0.13), which exhibit significantly lower three-dimensional character [1]. Higher Fsp³ values correlate with improved aqueous solubility, reduced promiscuous aggregation, and enhanced clinical success rates in medicinal chemistry campaigns [2].

Fragment-based drug design 3D complexity Lead-likeness

Recommended Application Scenarios for 1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol Based on Verified Differentiation Evidence


Epigenetic Chemical Probe Development Targeting BET Bromodomains and LSD1

The imidazopyrrolidine scaffold of the target compound is validated in Novartis patent US 9,890,166 for BET bromodomain inhibition and is structurally related to LSD1 inhibitors with biochemical IC₅₀ values as low as 31 nM [1]. Researchers building focused libraries for epigenetic target screening should prioritize this compound over N-unsubstituted or N-hydroxyethyl analogs, which lack the N-alkyl extension necessary for hydrophobic channel occupancy in BET bromodomains [2]. The primary amine handle further enables rapid diversification into arrays of amides, sulfonamides, and ureas for systematic SAR exploration of the vector extending from the pyrrolidine nitrogen .

CNS-Penetrant Lead Optimization Leveraging Optimal TPSA and Charge State

With a calculated TPSA of approximately 77 Ų — within the 60–90 Ų range correlated with favorable CNS passive permeability — and a cationic charge at physiological pH conferred by the protonated primary amine (predicted pKa ~9.9), the target compound is a superior starting point for CNS drug discovery relative to neutral N-hydroxyethyl analogs (logD₇.₄ ≈ −0.4) or the lower-TPSA N-unsubstituted scaffold [1]. The combination of moderate polarity and formal charge can enhance solubility while maintaining acceptable blood-brain barrier penetration potential, a balance not achievable with the comparators [2].

Multi-Step Library Synthesis via Orthogonal Functionalization of Amine, Hydroxyl, and Imidazole Motifs

The trifunctional architecture of the target compound — comprising a nucleophilic primary amine, a secondary alcohol, and an imidazole ring — enables sequential, protecting-group-controlled derivatization in multi-step library synthesis [1]. The amine can be selectively acylated or sulfonylated under mild basic conditions without affecting the hydroxyl group, which can subsequently be oxidized or alkylated. This synthetic versatility surpasses that of 1-(2-azidoethyl) analogs, which are restricted to click chemistry and require azide-compatible conditions throughout synthesis [2]. For medicinal chemistry groups requiring a single, multi-purpose building block, the target compound offers greater value per procurement unit.

Fragment-Based Screening Libraries Requiring High 3D Complexity and sp³ Character

With a fractional sp³ carbon count (Fsp³) of 0.44 — significantly higher than flat aromatic imidazole derivatives such as Nα-methylhistamine (Fsp³ ≈ 0.17) or JQ1 (Fsp³ ≈ 0.13) — the target compound provides three-dimensional molecular complexity that is increasingly valued in fragment-based drug discovery [1]. Libraries enriched in compounds with Fsp³ > 0.40 have been statistically associated with improved clinical developability outcomes, making this compound a strategically sound procurement choice for fragment screening collections aiming to sample diverse chemical space beyond traditional aromatic frameworks [2].

Quote Request

Request a Quote for 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.